molecular formula C7H3Br2IN2 B15332337 4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15332337
M. Wt: 401.82 g/mol
InChI Key: WXHMMIOTWWRIMN-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of bromine and iodine atoms at the 4, 5, and 3 positions, respectively, on the pyrrolo[2,3-b]pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of a pyrrolo[2,3-b]pyridine derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents such as palladium catalysts. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds with potential biological activity.

Scientific Research Applications

4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in drug discovery and development.

    Biological Studies: Researchers use the compound to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms on the pyrrolo[2,3-b]pyridine ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C7H3Br2IN2

Molecular Weight

401.82 g/mol

IUPAC Name

4,5-dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12)

InChI Key

WXHMMIOTWWRIMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Br)Br)I

Origin of Product

United States

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